molecular formula C6H7NOS B11923821 2-Amino-1-(thiophen-3-yl)ethan-1-one

2-Amino-1-(thiophen-3-yl)ethan-1-one

Cat. No.: B11923821
M. Wt: 141.19 g/mol
InChI Key: JCFRRSDXJBYROK-UHFFFAOYSA-N
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Description

2-Amino-1-(thiophen-3-yl)ethan-1-one is a heterocyclic compound that features a thiophene ring substituted with an amino group and a ketone group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-3-carboxaldehyde with ammonia and a reducing agent to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro-2-Amino-1-(thiophen-3-yl)ethan-1-one

    Reduction: 2-Amino-1-(thiophen-3-yl)ethanol

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

2-Amino-1-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Amino-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-1-(thiophen-2-yl)ethan-1-one
  • 2-Amino-1-(thiophen-4-yl)ethan-1-one
  • 2-Amino-1-(furan-3-yl)ethan-1-one

Comparison: 2-Amino-1-(thiophen-3-yl)ethan-1-one is unique due to the position of the amino and ketone groups on the thiophene ring. This positioning influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different binding affinities and biological activities, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-amino-1-thiophen-3-ylethanone

InChI

InChI=1S/C6H7NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2

InChI Key

JCFRRSDXJBYROK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)CN

Origin of Product

United States

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